molecular formula C14H12Br2Se2 B14623389 1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene CAS No. 57239-60-8

1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene

Cat. No.: B14623389
CAS No.: 57239-60-8
M. Wt: 498.0 g/mol
InChI Key: IAPSJZHHEGBWPG-UHFFFAOYSA-N
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Description

1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene is an organoselenium compound characterized by the presence of bromine and diselenide groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene typically involves the reaction of 2-bromobenzyl bromide with diselenide compounds under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.

Chemical Reactions Analysis

1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The diselenide group can undergo redox reactions, where it can be reduced to selenol or oxidized to seleninic acid.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organoselenium compounds, which are valuable in various chemical transformations.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with antioxidant or anticancer properties.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties due to the presence of selenium atoms.

Mechanism of Action

The mechanism by which 1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene exerts its effects is primarily through its ability to undergo redox reactions. The diselenide group can interact with various molecular targets, such as enzymes or reactive oxygen species, modulating their activity. This interaction can lead to changes in cellular pathways, potentially resulting in antioxidant or anticancer effects.

Comparison with Similar Compounds

Similar compounds to 1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene include:

    1-Bromo-2-methylbenzene: Lacks the diselenide group, making it less reactive in redox reactions.

    2-Bromotoluene: Similar structure but without the diselenide group, limiting its applications in redox chemistry.

    1-Bromo-2-(methylsulfonyl)benzene: Contains a sulfonyl group instead of diselenide, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its diselenide group, which imparts distinct redox properties and potential biological activities not found in its analogs.

Properties

CAS No.

57239-60-8

Molecular Formula

C14H12Br2Se2

Molecular Weight

498.0 g/mol

IUPAC Name

1-bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene

InChI

InChI=1S/C14H12Br2Se2/c15-13-7-3-1-5-11(13)9-17-18-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2

InChI Key

IAPSJZHHEGBWPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C[Se][Se]CC2=CC=CC=C2Br)Br

Origin of Product

United States

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